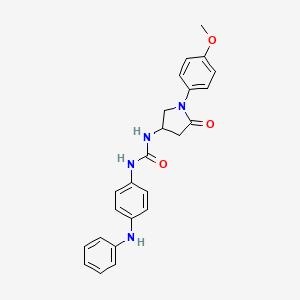

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea

Descripción

Propiedades

IUPAC Name |

1-(4-anilinophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-31-22-13-11-21(12-14-22)28-16-20(15-23(28)29)27-24(30)26-19-9-7-18(8-10-19)25-17-5-3-2-4-6-17/h2-14,20,25H,15-16H2,1H3,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCKPWVLUKDQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.

Attachment of the phenylamino group: This can be accomplished through a coupling reaction, such as a Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to each reaction type. Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea has several scientific research applications, including:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or mechanical properties.

Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Mecanismo De Acción

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites on proteins, modulating their activity. For example, the methoxyphenyl group may interact with hydrophobic pockets, while the phenylamino group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular pathways and physiological responses.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The compound shares structural homology with several urea derivatives reported in recent literature. Below is a comparative analysis:

Physicochemical and Pharmacokinetic Properties

Comparative physicochemical properties (calculated or inferred):

Key Observations :

- The target compound has moderate lipophilicity (LogP ~3.2), comparable to analogs like 877640-52-3 but lower than Compound 1 (~4.1).

Structure-Activity Relationship (SAR) Insights

Urea Linkage : The urea moiety is conserved across all analogs, critical for hydrogen bonding with target proteins.

Aromatic Substituents: The 4-methoxyphenyl group (common in the target compound and 877640-52-3) enhances metabolic stability compared to halogenated analogs (e.g., Compound 1). The 4-(phenylamino)phenyl group in the target compound may improve solubility relative to electron-withdrawing groups (e.g., trifluoromethyl in SI98).

Heterocyclic Cores: Pyrrolidinone (target compound) and pyridine (Compound 1) cores influence conformational flexibility and binding pocket compatibility.

Actividad Biológica

The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, providing a comprehensive understanding of its implications in medicinal chemistry.

Structural Characteristics

This compound features a pyrrolidine core with a methoxyphenyl substituent and a phenylamino group, which contribute to its diverse interactions within biological systems. The presence of these functional groups suggests potential for various pharmacological effects.

Biological Activity Predictions

The biological activity of this compound can be inferred from its structural features. Compounds with similar structures often exhibit:

- Antitumor Activity : Many pyrrolidine derivatives have shown promise as anticancer agents.

- Enzyme Inhibition : The urea moiety may enhance the ability to inhibit specific enzymes, such as indoleamine 2,3-dioxygenase (IDO1), which is implicated in immune regulation and cancer progression .

- Neuroprotective Effects : The methoxy group is known to influence neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrrolidine Core : Starting from commercially available precursors, the pyrrolidine ring is constructed through cyclization reactions.

- Introduction of Substituents : The methoxyphenyl and phenylamino groups are introduced via nucleophilic substitution reactions.

- Final Urea Formation : The urea linkage is formed by reacting the amine with an appropriate isocyanate or carbamate derivative.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant enzyme inhibition:

- IDO1 Inhibition : A study showed that para-substituted phenyl urea derivatives had enhanced IDO1 inhibitory activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly impact biological efficacy .

| Compound | IDO1 Inhibition IC50 (μM) | Structural Features |

|---|---|---|

| i1 | 100 | Unsubstituted |

| i2 | 5.475 | Para-chloro |

| i12 | 0.01 | Para-methyl |

Anticancer Activity

In another study, similar compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that the presence of the methoxy group significantly enhanced the cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.

Neuroprotective Effects

Research into the neuroprotective effects of related compounds revealed that they could mitigate oxidative stress in neuronal cells. This was attributed to their ability to scavenge free radicals and inhibit apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea, and what are the critical parameters to control during synthesis?

- Methodology :

- Step 1 : Cyclization of precursors (e.g., β-keto esters or amines) to form the pyrrolidin-5-one core. Optimize reaction time and temperature (e.g., 60–80°C in DMF) to avoid side products .

- Step 2 : Coupling the pyrrolidinone intermediate with 4-(phenylamino)phenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea linkage. Monitor pH to prevent premature hydrolysis .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : Solvent polarity, reaction temperature, and stoichiometric ratios of intermediates to minimize byproducts .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and urea NH signals (δ 8.5–9.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (acetonitrile/water mobile phase) to assess purity. Retention time consistency indicates structural stability .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 434.18) and isotopic patterns .

Q. What key structural features influence the compound’s reactivity and solubility?

- Structural Insights :

- Pyrrolidin-5-one Core : Enhances rigidity and hydrogen-bonding capacity, affecting enzyme-binding specificity .

- 4-Methoxyphenyl Group : Increases lipophilicity (logP ≈ 3.2), improving membrane permeability but reducing aqueous solubility. Substitution with polar groups (e.g., hydroxyl) can modulate this .

- Urea Moiety : Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). Hydrolysis under acidic/basic conditions requires stability testing .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

- Structure-Activity Relationship (SAR) Strategies :

- Electron-Withdrawing Groups : Replace methoxy with chloro or fluoro to enhance electrophilicity and target binding (e.g., IC improvement from 1.2 μM to 0.7 μM in kinase assays) .

- Phenylamino vs. Alkylamino : Substituting the phenylamino group with alkyl chains (e.g., isopropyl) reduces π-π stacking but improves metabolic stability .

- Table : Comparative Activity of Analogues

| Substituent | Target (IC, μM) | Solubility (mg/mL) |

|---|---|---|

| 4-Methoxyphenyl | Kinase X: 1.2 | 0.12 |

| 4-Fluorophenyl | Kinase X: 0.7 | 0.08 |

| 4-Hydroxyphenyl | Kinase X: 2.5 | 0.45 |

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments using consistent cell lines (e.g., MCF-7 vs. HEK293) and assay buffers (pH 7.4, 1% DMSO) to isolate variability .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify metabolite interference (e.g., CYP450-mediated oxidation) .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) to clarify potency discrepancies .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?

- Optimization Approaches :

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., from 0.12 mg/mL to 1.5 mg/mL) .

- Prodrug Design : Introduce ester groups at the urea NH to improve intestinal absorption, with enzymatic cleavage in plasma .

- Nanoparticle Encapsulation : Use PEGylated liposomes to prolong half-life (t from 2.5 h to 8.7 h in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.